molecular formula C16H18ClN5O3 B2799919 (E)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 478252-95-8

(E)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2799919
CAS No.: 478252-95-8
M. Wt: 363.8
InChI Key: VYMUQVYLUJGOGK-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystallography

Research into related compounds, such as the synthesis of 8-amino-7-(4-morpholinobutyl)theophylline, reveals insights into the molecular geometry and crystal structure, highlighting the typical geometry of purine fused-ring systems. This understanding is crucial for designing drugs with improved pharmacological profiles (Karczmarzyk & Pawłowski, 1997).

Receptor Affinity and Pharmacological Evaluation

Studies on new 8-aminoalkyl derivatives of purine-2,6-dione explore the compounds' affinity for various serotonin receptors, offering a foundation for developing potential psychotropic drugs. This research is instrumental in understanding the compounds' pharmacological properties, including their antidepressant and anxiolytic activities (Chłoń-Rzepa et al., 2013).

Synthetic Methodologies

The development of novel synthetic routes for furan and pyrrole derivatives, as seen in studies on 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, is crucial for expanding the toolkit available for chemical synthesis of complex organic molecules. This research enhances the diversity of compounds available for further pharmacological exploration (Yin et al., 2008).

Cocrystal Formation

Investigations into cocrystals involving related compounds demonstrate the potential for designing new material forms with improved drug properties. The study of cocrystals of furosemide and pentoxifylline, for instance, uncovers unique hydrogen-bonding patterns that could influence drug solubility and stability (Stepanovs & Mishnev, 2012).

Properties

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-10(17)6-7-22-12-13(20(2)16(24)21(3)14(12)23)19-15(22)18-9-11-5-4-8-25-11/h4-6,8H,7,9H2,1-3H3,(H,18,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMUQVYLUJGOGK-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478252-95-8
Record name 7-(3-CL-2-BUTENYL)8-((2-FURYL-ME)AMINO)1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.